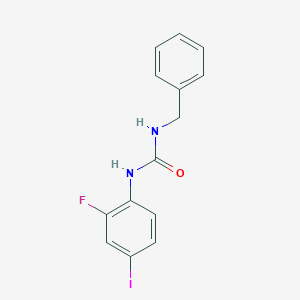
1-Benzyl-3-(2-fluoro-4-iodophenyl)urea
Vue d'ensemble
Description
Synthesis Analysis
The specific synthesis process for “1-Benzyl-3-(2-fluoro-4-iodophenyl)urea” is not provided in the sources I found .Molecular Structure Analysis
The molecular structure of “1-Benzyl-3-(2-fluoro-4-iodophenyl)urea” is not provided in the sources I found .Chemical Reactions Analysis
The specific chemical reactions involving “1-Benzyl-3-(2-fluoro-4-iodophenyl)urea” are not provided in the sources I found .Physical And Chemical Properties Analysis
The physical and chemical properties of “1-Benzyl-3-(2-fluoro-4-iodophenyl)urea” are not provided in the sources I found .Applications De Recherche Scientifique
Crystal Structure Analysis
Research on compounds similar to 1-Benzyl-3-(2-fluoro-4-iodophenyl)urea, such as benzoylurea pesticides, reveals insights into their crystal structures. For instance, the study on flufenoxuron demonstrates the importance of analyzing dihedral angles and hydrogen bonding in forming three-dimensional architectures, which could be relevant for understanding the physical and chemical properties of related compounds (Youngeun Jeon et al., 2014).
NK1 Receptor Antagonism
The modification of urea derivatives to improve potency and in vivo activity as NK1 receptor antagonists is an area of active research. Substitutions, such as a 4-fluoro group at the phenyl ring and a benzylic methyl group, have been shown to enhance the activity of these compounds (H. Shue et al., 2006).
Enzyme Inhibition
The synthesis of phenyl ureas with specific substitutions has been explored for their inhibition activity against acetylcholinesterase and butyrylcholinesterase. These compounds show potential for therapeutic applications in diseases where enzyme inhibition is beneficial (Vladimír Pejchal et al., 2011).
Antimicrobial Activity
Substituted benzoxazaphosphorin 2-yl ureas have been synthesized and characterized, showing good antimicrobial activity. This suggests potential applications of similar compounds in developing new antimicrobial agents (P. Haranath et al., 2007).
Labeling and Imaging Agents
The synthesis of labeled compounds like flufenoxuron with carbon-14 demonstrates the utility of such compounds in research, particularly in developing imaging agents for studying biological processes (Martyn G Gillam, 1989).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
1-benzyl-3-(2-fluoro-4-iodophenyl)urea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12FIN2O/c15-12-8-11(16)6-7-13(12)18-14(19)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H2,17,18,19) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGOYVGOKQOXSQO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)NC2=C(C=C(C=C2)I)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12FIN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Benzyl-3-(2-fluoro-4-iodophenyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



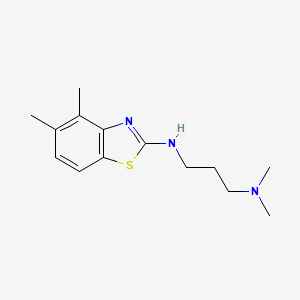
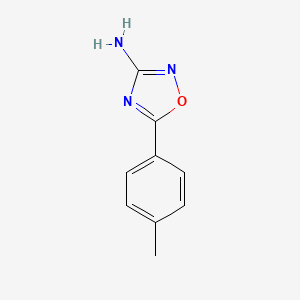
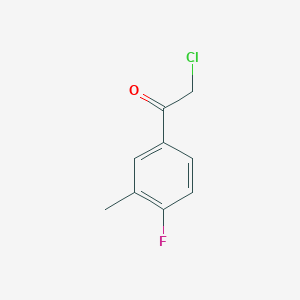
![7-phenyl-6,7-dihydro-5H-imidazo[2,1-c][1,2,4]triazole-3-thiol](/img/structure/B1415707.png)

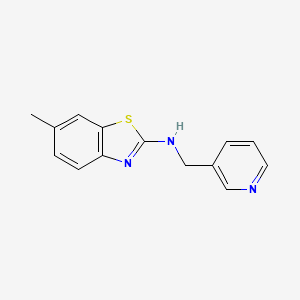
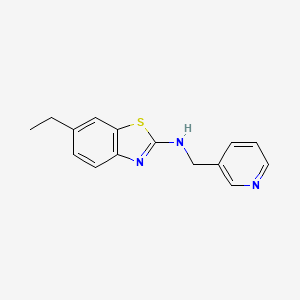
![3-(2-{[(6-Oxo-1,6-dihydropyridin-3-yl)carbonyl]amino}-1,3-thiazol-4-yl)propanoic acid](/img/structure/B1415712.png)

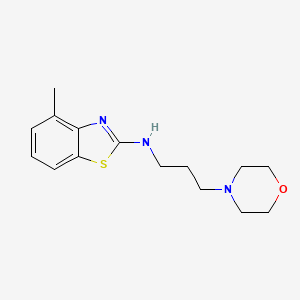
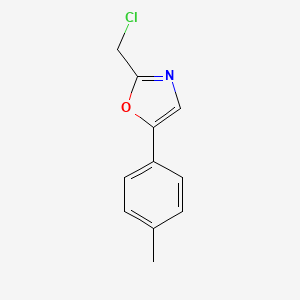
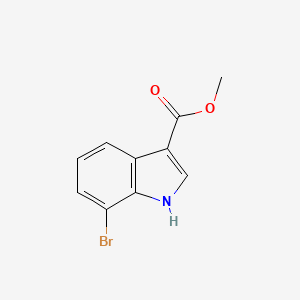

![2-chloro-N-[5-(2-methoxyphenyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B1415721.png)